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Compound of Interest

Compound Name: Meridine

Cat. No.: B159762

Note to the reader: The term "Meridine" is a common misspelling. This guide pertains to the
synthetic opioid analgesic Meperidine, also known as Pethidine or by its trade name Demerol®.
There is a distinct, less common marine alkaloid also named Meridine, but given the context of
a guide for drug development professionals, the focus of this document is the widely used
pharmaceutical agent.[1][2]

Introduction

Meperidine (Pethidine) is a synthetic opioid analgesic belonging to the phenylpiperidine class.
[3] First synthesized in 1938 as an anticholinergic agent, its analgesic properties were
discovered shortly thereafter.[2] It is clinically used for the relief of moderate to severe acute
pain, such as postoperative pain and pain during labor.[4][5] Meperidine acts primarily as a p-
opioid receptor agonist, exerting its effects on the central nervous system (CNS) to alter the
perception of and response to pain.[6][7] It is classified as a Schedule Il controlled substance
due to its potential for abuse and addiction.[4][6]

Chemical Structure and Properties

Meperidine is characterized by a central piperidine ring substituted at position 1 with a methyl
group and at position 4 with both a phenyl group and an ethoxycarbonyl group.[4] This
structure is fundamental to its interaction with opioid receptors.

Chemical Structure of Meperidine
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lw.Chemical Structure of Meperidine

Physicochemical and Pharmacokinetic Properties

The key quantitative properties of Meperidine are summarized in the table below. These

parameters are crucial for understanding its absorption, distribution, metabolism, and excretion

(ADME) profile.

Property Value Reference(s)
ethyl 1-methyl-4-

IUPAC Name T [41[8]
phenylpiperidine-4-carboxylate

Molecular Formula C15H21NO2 [4181I9]

Molecular Weight 247.33 g/mol [4118119]

CAS Number 57-42-1 [4]18]
CCOC(=0)C1(CCN(C)CC1)c2

SMILES [9]
cceece2

Oral Bioavailability ~50% [10]

Protein Binding 65-75% [5]
Hepatic (primarily by CYP3A4

Metabolism and CYP2B6) to [5][10][11]
normeperidine (active)

o ] 3 to 8 hours (Meperidine);

Elimination Half-Life o [10]
~20.6 hours (Normeperidine)

Excretion Primarily renal [5][10]

Mechanism of Action and Signaling Pathway

Meperidine's primary analgesic effect is mediated through its action as an agonist at y-opioid

receptors in the central nervous system.[6][7][10] Binding to these G-protein coupled receptors

(GPCRs) initiates a downstream signaling cascade that ultimately reduces neuronal excitability

and inhibits the transmission of pain signals.
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The key steps in the signaling pathway are:
» Receptor Binding: Meperidine binds to the extracellular domain of the p-opioid receptor.

o G-Protein Activation: This binding event causes a conformational change in the receptor,
leading to the activation of associated inhibitory G-proteins (Gi/Go). The Ga subunit
exchanges GDP for GTP and dissociates from the Gy dimer.

« Inhibition of Adenylyl Cyclase: The activated Ga subunit inhibits the enzyme adenylyl
cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels.

e lon Channel Modulation: The Gy dimer directly interacts with ion channels. It promotes the
opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing
potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium
channels (VGCCs), reducing calcium influx.

o Reduced Neurotransmitter Release: The combined effects of hyperpolarization and reduced
calcium influx decrease the release of nociceptive (pain-related) neurotransmitters such as
substance P, GABA, and dopamine from the presynaptic terminal.[7]

This overall mechanism leads to the inhibition of ascending pain pathways, altering pain
perception and producing analgesia.[6][7] Meperidine also demonstrates activity at k-opioid
receptors, which is thought to contribute to its unique anti-shivering properties.[6][10]

Meperidine's u-Opioid Receptor Signaling Pathway.

Experimental Protocols
Example Protocol: Quantification of Meperidine and
Normeperidine in Plasma by LC-MS/MS

This section outlines a general methodology for the simultaneous determination of meperidine
and its active metabolite, normeperidine, in human plasma, a critical analysis in
pharmacokinetic and toxicological studies.

1. Objective: To develop and validate a sensitive and specific liquid chromatography-tandem
mass spectrometry (LC-MS/MS) method for quantifying meperidine and normeperidine.
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. Materials and Reagents:

Meperidine and Normeperidine reference standards

Internal Standard (1S), e.g., Meperidine-d5

HPLC-grade acetonitrile, methanol, and water

Formic acid

Human plasma (blank, drug-free)

Solid Phase Extraction (SPE) cartridges

. Sample Preparation (Solid Phase Extraction):

Thaw plasma samples to room temperature.

To 200 pL of plasma, add 20 uL of the Internal Standard working solution.

Vortex mix for 10 seconds.

Add 500 L of a buffer (e.g., phosphate buffer, pH 6.0) and vortex.

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

Load the pre-treated plasma sample onto the SPE cartridge.

Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

Elute the analytes with 1 mL of methanol.

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

Reconstitute the residue in 100 pL of the mobile phase and inject into the LC-MS/MS
system.

. LC-MS/MS Conditions:
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LC System: Agilent 1200 series or equivalent
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 pm)

Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid
in acetonitrile.

Flow Rate: 0.4 mL/min

Injection Volume: 5 pL

Mass Spectrometer: AP1 4000 or equivalent triple quadrupole
lonization Mode: Electrospray lonization (ESI), Positive
Detection: Multiple Reaction Monitoring (MRM)

o Meperidine transition: e.g., m/z 248.2 - 220.2

o Normeperidine transition: e.g., m/z 234.2 - 160.1

o IS transition: e.g., m/z 253.2 - 225.2
. Data Analysis:

Construct calibration curves by plotting the peak area ratio (analyte/IS) against the
concentration of the calibration standards.

Use a weighted (1/x?) linear regression to determine the concentrations of meperidine and
normeperidine in the quality control and unknown samples.

This protocol provides a framework; specific parameters such as MRM transitions and gradient
conditions must be optimized for the particular instrumentation used.

Conclusion

Meperidine remains a relevant compound in the study of opioid analgesics. A thorough
understanding of its chemical structure, physicochemical properties, and mechanism of action
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is essential for researchers in pharmacology and drug development. Its distinct metabolic
profile, particularly the formation of the active and potentially toxic metabolite normeperidine,
necessitates careful consideration in clinical applications and highlights the importance of
precise analytical methods for its quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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